Benzyl 2-ethylpiperazine-1-carboxylate

Descripción general

Descripción

Benzyl 2-ethylpiperazine-1-carboxylate is a chemical compound offered by several suppliers for experimental and research use . Its CAS number is 1031927-00-0 .

Molecular Structure Analysis

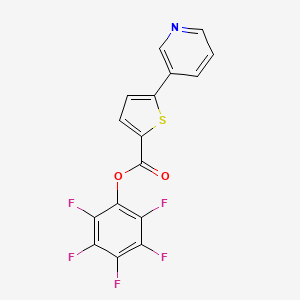

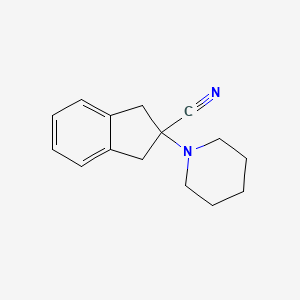

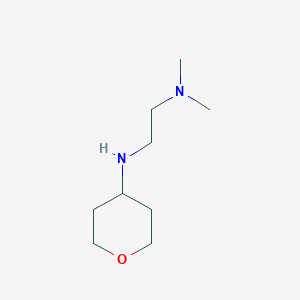

The Benzyl 2-ethylpiperazine-1-carboxylate molecule contains a total of 39 bonds. There are 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Aplicaciones Científicas De Investigación

Synthesis of Piperazine-Containing Drugs

Piperazine rings are a common feature in many pharmaceuticals due to their versatility in drug design. Benzyl 2-ethylpiperazine-1-carboxylate serves as a building block in the synthesis of piperazine-containing drugs. These compounds often exhibit improved pharmacokinetic properties and can act as scaffolds for arranging pharmacophoric groups . The compound’s role in drug synthesis is crucial, especially in the development of kinase inhibitors and receptor modulators.

Development of Heterocyclic Compounds

In medicinal chemistry, heterocyclic compounds play a pivotal role. Benzyl 2-ethylpiperazine-1-carboxylate is used to introduce the piperazine moiety into larger heterocyclic structures. This incorporation can significantly affect the physicochemical properties of the final molecule, influencing its biological activity and potential as a therapeutic agent .

Conducting Polymer Research

The piperazine structure is beneficial in the field of conducting polymers, which are used in a range of electronic devices. Benzyl 2-ethylpiperazine-1-carboxylate can be polymerized or copolymerized to create polymers with desirable electrical and electrochemical properties. These materials are explored for their potential in nanodevices, rechargeable batteries, and electrochemical transistors .

Optoelectronic Material Synthesis

Optoelectronic materials are essential for the development of devices that detect and control light. Benzyl 2-ethylpiperazine-1-carboxylate contributes to the synthesis of such materials by providing a component that can influence the optical properties of the final product. Its role in creating materials with high charge carrier mobility and morphological stability is significant .

Chemical Research and Development

This compound is extensively used in chemical R&D for synthesizing new molecules with potential applications in various fields. Its reactivity and stability make it an ideal candidate for experimental and exploratory chemistry, leading to innovations in material science and pharmaceuticals .

Safety and Handling Research

Benzyl 2-ethylpiperazine-1-carboxylate also plays a role in research focused on the safety and handling of chemical substances. Its properties are studied to develop better storage and handling guidelines, ensuring the safety of researchers and the environment .

Mecanismo De Acción

- In the case of Benzylpenicillin , its primary target is the bacterial enzyme transpeptidase (also known as penicillin-binding protein or PBP ). Transpeptidase plays a crucial role in bacterial cell wall synthesis by cross-linking peptidoglycan strands. By binding to transpeptidase, Benzylpenicillin inhibits this process, leading to bacterial cell wall disruption and eventual cell lysis .

Target of Action

- likely interacts with specific cellular targets, although detailed information about these targets is scarce.

Mode of Action

- likely interacts with its target(s) through a similar mechanism. It may bind to specific proteins or enzymes involved in cellular processes. , as mentioned earlier, covalently binds to transpeptidase. This binding prevents the formation of stable peptidoglycan cross-links, weakening the bacterial cell wall and rendering it susceptible to osmotic pressure. Ultimately, this leads to bacterial cell death .

Propiedades

IUPAC Name |

benzyl 2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUQBJBRYSNMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656939 | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-ethylpiperazine-1-carboxylate | |

CAS RN |

1031927-00-0 | |

| Record name | Phenylmethyl 2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)

![8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)